molecular formula C16H16N4O4S B4521076 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4521076
M. Wt: 360.4 g/mol
InChI Key: WJLFFSKHIVYFTL-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2) is a synthetic small molecule with the molecular formula C₁₇H₁₇N₃O₄S and a molecular weight of 359.4 g/mol . Its structure integrates three key moieties:

  • A 5-methyl-1,3-thiazol-2-yl group, a heterocyclic system known for modulating electronic properties and bioavailability.
  • A 5-oxopyrrolidine-3-carboxamide backbone, which may influence conformational flexibility and hydrogen-bonding capacity.

The compound exhibits a water solubility of 20.2 µg/mL at pH 7.4, suggesting moderate hydrophilicity suitable for in vitro assays .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-9-18-19-16(25-9)17-15(22)10-6-14(21)20(8-10)11-2-3-12-13(7-11)24-5-4-23-12/h2-3,7,10H,4-6,8H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLFFSKHIVYFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxin and thiadiazole intermediates, followed by their coupling with the pyrrolidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Diabetes Management : Due to its enzyme inhibitory properties, it may serve as a lead compound in the development of drugs targeting Type 2 diabetes.
  • Neurodegenerative Diseases : Its activity against acetylcholinesterase suggests potential applications in treating Alzheimer's disease by enhancing cholinergic function.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of this compound:

  • Enzyme Inhibition Studies : Research published in Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of benzodioxin exhibited significant inhibition against α-glucosidase and acetylcholinesterase enzymes, indicating their potential in diabetes and Alzheimer's treatment respectively .
  • Cytotoxicity Assays : In vitro assays have reported that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable pharmacokinetic properties for some derivatives of this compound .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation, and influencing downstream signaling events.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Target Compound and Structural Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Notable Structural Features
Target Compound (741733-98-2) C₁₇H₁₇N₃O₄S 359.4 20.2 Benzodioxin, thiazole, pyrrolidone-carboxamide
Compound A (745803-36-5) C₁₈H₁₉N₃O₃ 325.4 N/A Pyridine ring, amide linker
Compound B (532942-47-5) C₁₅H₁₄ClN₃O₂ 303.7 N/A Chlorophenyl group, urea backbone
Compound C (672949-86-9) C₁₉H₂₃N₅O₂S 385.5 N/A Thiadiazole, extended alkyl chain
Key Observations:

Heterocyclic Substituents :

  • The target’s 1,3-thiazole group differs from Compound C’s 1,3,4-thiadiazole , which introduces additional nitrogen atoms. Thiadiazoles often enhance metabolic stability but may reduce solubility compared to thiazoles .
  • Compound A’s pyridine ring lacks the oxygen atoms present in the target’s benzodioxin, likely increasing hydrophobicity.

Molecular Weight and Solubility :

  • The target’s molecular weight (359.4 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol). Its solubility (20.2 µg/mL) is higher than typical thiadiazole derivatives (e.g., Compound C), which often exhibit <10 µg/mL due to increased lipophilicity .

Functional Group Impact :

  • The 5-oxopyrrolidine moiety in the target may improve membrane permeability compared to Compound B’s urea group, which is bulkier and more polar .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S and a molar mass of approximately 275.32 g/mol. The structural framework includes a benzodioxin moiety combined with a thiadiazole ring and a pyrrolidine derivative, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H15N3O3S
Molar Mass275.32 g/mol
CAS Number[Pending]

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of antimicrobial activities. These compounds have been shown to be effective against various bacterial strains through mechanisms that may involve interference with cell wall synthesis and disruption of metabolic pathways .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been well-documented. In vitro studies demonstrated that certain compounds significantly inhibited the growth of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. For instance, modifications to the thiadiazole structure enhanced cytotoxicity against these cancer cells .

Neuroprotective Effects

Neuroprotective properties have also been observed in some derivatives, particularly in models of epilepsy. The anticonvulsant activity was evaluated using the maximal electroshock seizure (MES) method and showed promising results, suggesting that these compounds could serve as potential therapeutic agents for epilepsy .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been reported, with mechanisms likely involving the inhibition of pro-inflammatory cytokines and enzymes. This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

  • Anticancer Activity Study : A study involving various thiadiazole derivatives showed that compounds with specific substitutions exhibited over 70% inhibition of cancer cell proliferation at low concentrations. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
  • Neuropharmacological Evaluation : In an evaluation of anticonvulsant activity using animal models, several derivatives demonstrated significant protection against seizures, suggesting their potential use in treating epilepsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

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